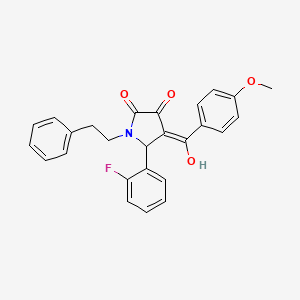![molecular formula C17H10Cl2N4O B3904912 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone]](/img/structure/B3904912.png)
5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone]
Übersicht
Beschreibung
5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone], also known as CQI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CQI is a hydrazone derivative of 5-chloro-1H-indole-2,3-dione and 7-chloro-4-quinoline, which exhibits potent biological activities.
Wirkmechanismus
The mechanism of action of 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] also inhibits the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] inhibits the growth of cancer cells, as well as the proliferation of malaria and tuberculosis parasites. 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] in laboratory experiments is its potent biological activity, which makes it an ideal compound for investigating the mechanisms of various biological processes. However, one limitation of using 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] can be challenging, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone]. One area of interest is the development of 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanisms of action of 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] in greater detail, which may lead to the development of new therapeutic agents for various diseases. Finally, the potential use of 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] in combination with other drugs for the treatment of cancer and other diseases is an area that requires further exploration.
Wissenschaftliche Forschungsanwendungen
5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been used to study the structure and function of proteins, as well as to investigate the mechanisms of enzymatic reactions. In pharmacology, 5-chloro-1H-indole-2,3-dione 3-[(7-chloro-4-quinolinyl)hydrazone] has been studied for its potential use as a therapeutic agent for various diseases, including malaria and tuberculosis.
Eigenschaften
IUPAC Name |
5-chloro-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O/c18-9-2-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)1-3-11(14)15/h1-8,21,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPLAXCOUBBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[4-(dimethylamino)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904831.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904837.png)
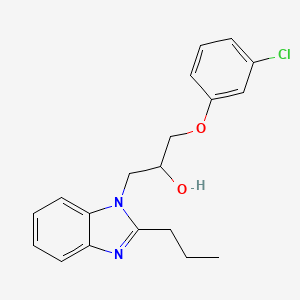
![N-[3-(difluoromethoxy)benzyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-amine](/img/structure/B3904843.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3904845.png)

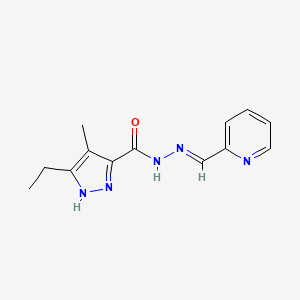
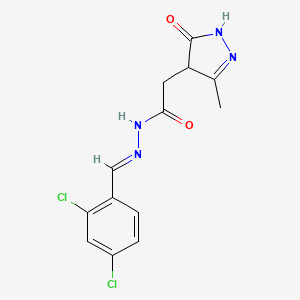
![9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide](/img/structure/B3904887.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904893.png)
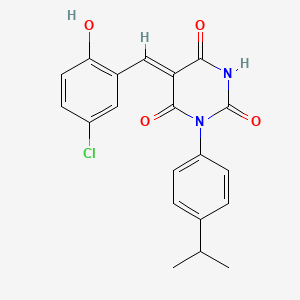
![6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3904928.png)
![6-oxo-N'-[1-(2-thienyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904931.png)
